molecular formula C14H12N2O2 B1606701 1,2-Bis(4-aminophenyl)ethane-1,2-dione CAS No. 29602-15-1

1,2-Bis(4-aminophenyl)ethane-1,2-dione

Cat. No.: B1606701
CAS No.: 29602-15-1
M. Wt: 240.26 g/mol
InChI Key: TYWAOIBYSDORAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis(4-aminophenyl)ethane-1,2-dione is an organic compound with the molecular formula C14H12N2O2 It is characterized by the presence of two amino groups attached to phenyl rings, which are connected by an ethane-1,2-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(4-aminophenyl)ethane-1,2-dione can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzaldehyde with ethane-1,2-dione in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-aminophenyl)ethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

1,2-Bis(4-aminophenyl)ethane-1,2-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1,2-Bis(4-aminophenyl)ethane-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(4-nitrophenyl)ethane-1,2-dione
  • 1,2-Bis(4-methoxyphenyl)ethane-1,2-dione
  • 1,2-Bis(4-chlorophenyl)ethane-1,2-dione

Uniqueness

1,2-Bis(4-aminophenyl)ethane-1,2-dione is unique due to the presence of amino groups, which impart specific chemical reactivity and biological activity. This distinguishes it from similar compounds that may have different substituents, such as nitro or methoxy groups, leading to variations in their properties and applications.

Properties

IUPAC Name

1,2-bis(4-aminophenyl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWAOIBYSDORAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60298229
Record name 4,4'-Diaminobenzil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29602-15-1
Record name 1,2-Bis(4-aminophenyl)-1,2-ethanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29602-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 121781
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029602151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS000737531
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121781
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-Diaminobenzil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A Schlenk flask was thoroughly flame-dried under vacuum and then under nitrogen atmosphere (three cycles each). To this was added copper (I) iodide (4.14 g, 22 mmol), tribasic potassium phosphate (46.2 g, 220 mmol), and t-butyl carbamate (13.92 g, 119 mmol). These reagents were dried under vacuum and back-filled with nitrogen (three cycles). To this was added 4,4′-dibromobenzil, 1 (20 g, 54 mmol), N,N′-dimethylethylenediamine (3.82 g (4.7 mL), 43 mmol) and anhydrous THF (100 mL). The reaction flask was sealed under nitrogen and heated at 90° C. for 24 h. After bringing down to room temperature, the reaction mixture was passed through silica gel to remove the copper salts. The product was extracted with ethyl acetate and purified by column chromatography using 1:4 mixtures of ethyl acetate and hexane as eluant to obtain yellow crystalline solid. Yield: 17.5 g (73%). Mp. 207° C. 1H NMR (acetone-d6, 400 MHz): 1.50 (s, 18H), 7.78 (m, 4H), 7.89 (m, 4H), 8.98 (bs, 2H). 13C NMR (acetone-d6, 100 MHz): 194.5, 153.2, 146.9, 131.3, 128.0, 118.5, 81.1, 28.4. FT-IR (cm−1): ν 3332, 2925, 1682, 1598, 1509, 1455, 1414, 1368, 1313, 1221, 1169, 1144, 1050, 996, 914, 885, 830, 771. HRMS-FAB: mlz M+ calcd 440.1947. found 440.1938.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
potassium phosphate
Quantity
46.2 g
Type
reactant
Reaction Step Two
Quantity
13.92 g
Type
reactant
Reaction Step Two
Name
copper (I) iodide
Quantity
4.14 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

3.8 g of 4,4′-dinitrobenzil was reduced under hydrogen with 3.8 g 10% Ru on C in EtOH. The mixture was filtered through Supracel and the filtrate concentrated under vacuum to dryness. The residue was dissolved in 50% denatured ethanol in water, treated with Darco and filtered. The filtrate was cooled to 0° C. and the resulting crystals were collected and washed with 50% denatured ethanol in water. The crystals were then dried under a heat lamp to give the title compound as a yellow powder.
Quantity
3.8 g
Type
reactant
Reaction Step One
[Compound]
Name
Ru
Quantity
3.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Bis(4-aminophenyl)ethane-1,2-dione
Reactant of Route 2
Reactant of Route 2
1,2-Bis(4-aminophenyl)ethane-1,2-dione
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,2-Bis(4-aminophenyl)ethane-1,2-dione
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,2-Bis(4-aminophenyl)ethane-1,2-dione
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,2-Bis(4-aminophenyl)ethane-1,2-dione
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1,2-Bis(4-aminophenyl)ethane-1,2-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.